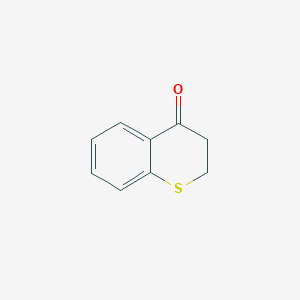

Thiochroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQSWZMJOGOPAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188762 | |

| Record name | Thiochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3528-17-4 | |

| Record name | Thiochromanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3528-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiochroman-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiochroman-4-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiochroman-4-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiochroman-4-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiochroman-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiochroman-4-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SZW54A3MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Thiochroman-4-one from Thiophenol and Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of thiochroman-4-one, a valuable scaffold in medicinal chemistry, from the readily available starting materials thiophenol and acrylic acid. This document details the reaction mechanisms, provides structured quantitative data, and presents detailed experimental protocols for the key transformations involved.

Introduction

Thiochroman-4-ones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in pharmaceutical and materials science due to their diverse biological activities. The synthesis of the this compound core is a fundamental process for the development of novel therapeutic agents and functional materials. A common and efficient strategy for constructing this bicyclic system involves a two-step sequence: the conjugate addition of a thiophenol to an acrylic acid derivative, followed by an intramolecular Friedel-Crafts acylation to close the heterocyclic ring. This guide will focus on this synthetic route, providing the necessary details for its successful implementation in a laboratory setting.

Reaction Mechanisms

The synthesis of this compound from thiophenol and acrylic acid proceeds through two principal reaction steps:

-

Thio-Michael Addition: The formation of the intermediate, 3-(phenylthio)propanoic acid, via a conjugate addition reaction.

-

Intramolecular Friedel-Crafts Acylation: The cyclization of the intermediate to yield the final this compound product.

Thio-Michael Addition of Thiophenol to Acrylic Acid

The first step is a classic Michael addition, where the sulfur atom of thiophenol acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system of acrylic acid. This reaction can be catalyzed by either a base or an acid.

In a base-catalyzed mechanism , a base deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the electron-deficient β-carbon of the acrylate, which is the Michael acceptor. Subsequent protonation of the resulting enolate intermediate yields 3-(phenylthio)propanoic acid.

Alternatively, the reaction can be promoted by a nucleophilic catalyst . In this pathway, the nucleophile first adds to the acrylic acid, generating an enolate that then deprotonates the thiophenol to form the thiolate. The thiolate then proceeds to add to another molecule of acrylic acid, propagating the reaction.

Intramolecular Friedel-Crafts Acylation

The second step involves the cyclization of 3-(phenylthio)propanoic acid to form the this compound ring system. This is an intramolecular electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.[1] The reaction requires a strong acid catalyst, such as polyphosphoric acid (PPA), Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), or concentrated sulfuric acid.[2][3]

The mechanism commences with the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst. This activation makes the carboxyl carbon highly electrophilic. The electron-rich aromatic ring of the phenylthio group then acts as a nucleophile, attacking the activated carboxyl carbon. This is followed by the loss of a proton from the aromatic ring to restore aromaticity, and subsequent dehydration to form the final this compound product. The acylium ion is a key electrophile in this transformation.[3]

Quantitative Data Summary

The following tables summarize the yields for the synthesis of 3-(arylthio)propanoic acids and their subsequent cyclization to thiochroman-4-ones under various conditions.

Table 1: Synthesis of 3-(Arylthio)propanoic Acids

| Arylthiol Starting Material | 3-Carbon Synthon | Catalyst/Solvent | Yield (%) | Reference |

| Thiophenol | 3-Chloropropanoic acid | NaOH(aq)/Na2CO3(aq), EtOH | 80-93 | [4] |

| 4-Fluorothiophenol | Acrylic acid | I2, 50°C | High | [2] |

| Thiophenol | Crotonic acid | TBAF, ACN, 100°C | High | [5] |

| Thiophenol | Cinnamic acid | HBr in Acetic Acid, 100°C | Not specified | [6] |

Table 2: Synthesis of Thiochroman-4-ones via Intramolecular Friedel-Crafts Acylation

| 3-(Arylthio)propanoic Acid | Cyclization Reagent | Yield (%) | Reference |

| 3-(Phenylthio)propanoic acid | PPA, DDQ | 69 | [7] |

| 3-(4-Methylphenylthio)propanoic acid | PPA, DDQ | 72 | [7] |

| 3-(2,4-Dimethylphenylthio)propanoic acid | PPA, DDQ | 70 | [7] |

| 3-(4-Methoxyphenylthio)propanoic acid | PPA, DDQ | 81 | [7] |

| 3-(4-Bromophenylthio)propanoic acid | PPA, DDQ | 58 | [8] |

| 3-(4-(Trifluoromethyl)phenylthio)propanoic acid | PPA, DDQ | 56 | [7] |

| 3-(Arylthio)propanoic acids | Fuming Sulfuric Acid, CH2Cl2 | Excellent | [9] |

| 3-(Arylthio)propanoic acids | H2SO4 with catalytic P2O5 | Good | [9] |

Experimental Protocols

Protocol 1: Synthesis of 3-(Phenylthio)propanoic Acid

This protocol is adapted from a literature procedure for the synthesis of 3-(arylthio)propanoic acids.[4]

Materials:

-

Thiophenol

-

3-Chloropropanoic acid

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na2CO3)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl, concentrated)

-

Dichloromethane (CH2Cl2)

-

Sodium sulfate (Na2SO4, anhydrous)

-

250 mL round-bottom flask

-

Stir bar

-

Reflux condenser

Procedure:

-

A 250 mL flask is charged with a stirrer bar, aqueous NaOH (25 mL, 1.0 M), and aqueous Na2CO3 (25 mL, 1.0 M).

-

To this solution, thiophenol (50 mmol) is added as a solution in 30 mL of EtOH.

-

This is followed by the addition of 3-chloropropanoic acid (51 mmol) as an aqueous solution in 20 mL of water.

-

The reaction mixture is heated to reflux and stirred for 12 hours.

-

After cooling to room temperature, the EtOH is removed under reduced pressure.

-

The aqueous phase is then acidified to a pH of 1-2 with concentrated HCl.

-

The solution is diluted with 30 mL of water and extracted three times with CH2Cl2 (3 x 40 mL).

-

The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated to obtain the crude product.

-

The crude 3-(phenylthio)propanoic acid can be purified by flash column chromatography (ethyl acetate/hexanes).

Protocol 2: Synthesis of this compound via Polyphosphoric Acid (PPA) Cyclization

This protocol describes a one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids, which involves the cyclization to this compound followed by in-situ dehydrogenation. The initial cyclization to the saturated ketone is the key step.[7]

Materials:

-

3-(Phenylthio)propanoic acid

-

Polyphosphoric acid (PPA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Stir bar

-

Heating mantle

General Procedure A:

-

To a solution of 3-(phenylthio)propanoic acid (1.0 mmol) in DCM (1.0 mL), PPA (0.5 mL) is added at room temperature.

-

The mixture is stirred at 80 °C for 2 hours.

-

DDQ (1.5 equivalents) is then added, and the mixture is stirred for an additional 3 hours at the same temperature.

-

The reaction is then cooled to room temperature, and ice-water is added.

-

The mixture is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (5-10% ethyl acetate in hexanes) to yield this compound (in its dehydrogenated form, thiochromen-4-one).

Visualizations

The following diagrams illustrate the overall workflow and the detailed mechanism of the key cyclization step.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. hereon.de [hereon.de]

- 9. researchgate.net [researchgate.net]

Spectroscopic characterization of Thiochroman-4-one (NMR, IR, Mass Spec)

For Immediate Release

This technical guide provides an in-depth spectroscopic characterization of Thiochroman-4-one (C₉H₈OS), a heterocyclic ketone of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Introduction

This compound and its derivatives are recognized as important scaffolds in the synthesis of various biologically active compounds. A thorough understanding of their structural and electronic properties is paramount for the rational design of new therapeutic agents. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and purity of these compounds. This guide presents a comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation

The spectroscopic data for this compound are summarized in the tables below for clarity and ease of comparison.

NMR Spectroscopic Data

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.07 | dd | 1H | H-5 |

| 7.33 | m | 1H | H-7 |

| 7.23 | m | 1H | H-6 |

| 7.14 | m | 1H | H-8 |

| 3.20 | t | 2H | H-3 (CH₂) |

| 2.95 | t | 2H | H-2 (CH₂) |

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Data sourced from multiple consistent spectra.[1]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 194.1 | C=O (C-4) |

| 142.2 | C-8a |

| 133.3 | C-7 |

| 130.9 | C-5 |

| 129.2 | C-4a |

| 127.6 | C-6 |

| 125.1 | C-8 |

| 39.6 | CH₂ (C-2) |

| 26.7 | CH₂ (C-3) |

Solvent: CDCl₃.[2]

IR Spectroscopic Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O Stretch (Ketone) |

| ~1585 | Medium | C=C Stretch (Aromatic) |

| ~1450 | Medium | C-H Bend (Aliphatic) |

| ~1300 | Medium | C-S Stretch |

| ~760 | Strong | C-H Bend (Ortho-disubstituted aromatic) |

Sample preparation: Neat or KBr pellet.

Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Assignment |

| 164 | High | [M]⁺ (Molecular Ion) |

| 136 | High | [M-CO]⁺ |

| 108 | Medium | [M-CO-C₂H₄]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker DRX-300 spectrometer operating at 300 MHz for ¹H and 75 MHz for ¹³C nuclei was used for analysis.[3]

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The sample was placed in the NMR spectrometer.

-

The magnetic field was shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence was used to acquire the ¹H NMR spectrum.

-

Data was acquired with a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

Typically, 16 to 32 scans were accumulated to achieve a good signal-to-noise ratio.

-

The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected.

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum was acquired.

-

A spectral width of approximately 220 ppm was used.

-

A relaxation delay of 2 seconds was employed.

-

A larger number of scans (typically 512 to 1024) were accumulated due to the lower natural abundance of the ¹³C isotope.

-

The FID was processed similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: An FTIR spectrometer, such as a Bruker Alpha FTIR, was utilized for the analysis.[3]

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture was transferred to a pellet-forming die.

-

A pressure of 7-10 tons was applied using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

A background spectrum of the empty sample compartment was recorded.

-

The KBr pellet containing the sample was placed in the sample holder.

-

The sample spectrum was recorded over a range of 4000-400 cm⁻¹.

-

The final spectrum was presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, such as a high-resolution mass spectrometer with an electrospray ionization (ESI) source in positive ion mode, was used.[2]

Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent like methanol or acetonitrile.

Data Acquisition:

-

The sample was introduced into the ion source, typically via direct infusion or through a gas chromatograph (GC) inlet.

-

For EI, an electron energy of 70 eV was used to ionize the sample molecules.

-

The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector recorded the abundance of each ion, generating the mass spectrum.

Visualizations

Logical Workflow for Spectroscopic Characterization

Caption: Figure 1. General Workflow for Spectroscopic Characterization

Relationship between Spectroscopic Data and Molecular Structure

Caption: Figure 2. Correlation of Spectroscopic Data to this compound Structure

References

- 1. This compound(3528-17-4) 1H NMR spectrum [chemicalbook.com]

- 2. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of this compound Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure analysis of Thiochroman-4-one derivatives

An In-depth Technical Guide to the Crystal Structure Analysis of Thiochroman-4-one Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, crystal structure analysis, and structure-activity relationships of this compound derivatives. These sulfur-containing heterocyclic compounds are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1][2] Understanding their three-dimensional structure through X-ray crystallography is pivotal for rational drug design and the development of potent therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of the this compound core is a critical first step for further derivatization and analysis. Several synthetic routes have been established, with the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids being a common and effective method.[3][4]

Experimental Protocol: General Synthesis

A widely adopted method involves a two-step process starting from a substituted thiophenol.[2][3]

-

Michael Addition: A substituted thiophenol is reacted with an α,β-unsaturated carboxylic acid (e.g., acrylic or cinnamic acid derivatives) in a suitable solvent. This reaction can be catalyzed by a base to facilitate the conjugate addition, yielding a 3-(arylthio)propanoic acid intermediate.

-

Intramolecular Cyclization: The resulting propanoic acid derivative is then treated with a strong dehydrating agent, which also acts as a Friedel-Crafts catalyst. Polyphosphoric acid (PPA) is commonly used for this step.[4] The mixture is heated to promote the intramolecular acylation, leading to the cyclization and formation of the this compound ring system.

-

Purification: The crude product is typically purified using standard laboratory techniques, such as extraction followed by column chromatography on silica gel, to yield the pure this compound derivative.[3]

Further modifications, such as oxidation of the sulfur atom or substitutions on the aromatic ring, can be performed to generate a library of derivatives for structure-activity relationship (SAR) studies.[3]

Workflow for Crystal Structure Analysis

The journey from a synthesized compound to a fully characterized crystal structure involves a multi-step workflow. This process is essential for obtaining high-quality crystals suitable for X-ray diffraction and for accurately determining the molecule's three-dimensional arrangement.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.[4]

-

Crystallization: High-quality single crystals of the purified this compound derivative are grown. This is often the most challenging step and typically involves slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., DMSO-acetone, chloroform).[5]

-

Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K or 293 K) to minimize thermal vibrations.[6] X-ray data (reflections) are collected by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods, often with software packages like SHELXS.[7] The initial structural model is refined using full-matrix least-squares on F², typically with software like SHELXL, to improve the fit between the calculated and observed diffraction data.[5]

-

Validation: The final structure is validated and analyzed to ensure its chemical and crystallographic soundness. The results, including atomic coordinates, bond lengths, and angles, are typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Crystallographic Data of this compound Derivatives

The analysis of crystallographic data provides precise measurements of molecular geometry. The thiochroman ring commonly adopts a non-planar conformation, such as a "sofa" conformation.[1] The exact geometry is influenced by the substituents on the core structure.

Below are tables summarizing crystallographic data for an exemplary this compound derivative.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value | Reference |

| Compound | [S,2R]-trans-6-chloro-2-methyl-1-thiochroman-4-one 1-oxide | [6] |

| Formula | C₁₀H₉ClO₂S | [6] |

| Formula Weight | 228.69 g/mol | [6] |

| Temperature | 293 K | [6] |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁ | [6] |

| a (Å) | 7.611(4) | [6] |

| b (Å) | 8.759(3) | [6] |

| c (Å) | 7.615(4) | [6] |

| β (°) | 98.72(4) | [6] |

| Volume (ų) | 501.8(4) | [6] |

| Z | 2 | [6] |

| Final R indices [I>2σ(I)] | R1 = 0.059, wR2 = 0.058 | [6] |

Table 2: Selected Bond Lengths and Angles (Illustrative).

| Bond/Angle | Length (Å) / Degrees (°) |

| S1 - C9 | Value |

| C7 = O1 | Value |

| C1 - C6 - Cl1 | Value |

| C8 - S1 - C9 | Value |

| C6 - C7 - C8 | Value |

| ...additional parameters | ... |

| (Note: Specific bond lengths and angles require access to the full CIF file and are presented here as an illustrative template.) |

Structure-Activity Relationship (SAR) Framework

Crystal structure analysis is a cornerstone of SAR studies. By correlating specific three-dimensional features with biological activity, researchers can design more potent and selective drug candidates. The workflow involves synthesizing a library of compounds, evaluating their biological effects, and using structural data to understand the results.

For this compound derivatives, SAR studies have revealed key insights. For instance, the introduction of a vinyl sulfone moiety has been shown to dramatically increase antileishmanial activity.[3] Similarly, substitutions at the C-6 position with electron-withdrawing groups can enhance antifungal properties.[7] Detailed crystal structures allow researchers to visualize how these modifications alter molecular shape, hydrogen bonding potential, and interactions with biological targets, thereby explaining their impact on efficacy.

Conclusion

The crystal structure analysis of this compound derivatives is an indispensable tool in medicinal chemistry and drug discovery. It provides precise atomic-level details that, when combined with synthetic chemistry and biological screening, enable a powerful, structure-based approach to drug design. The methodologies and data presented in this guide underscore the importance of this technique for unlocking the full therapeutic potential of the versatile this compound scaffold.

References

- 1. 6-Chloro-3-[(di-methyl-amino)-methyl-idene]thio-chroman-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of this compound Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Crystallography Open Database: Search results [qiserver.ugr.es]

- 6. researchgate.net [researchgate.net]

- 7. Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Ketone Moiety of Thiochroman-4-one: A Gateway to Diverse Chemical Reactivity and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiochroman-4-one core, a sulfur-containing heterocyclic ketone, represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic framework and the presence of a reactive ketone group make it an attractive starting point for the synthesis of a diverse array of biologically active molecules. This technical guide explores the rich reactivity of the ketone moiety within the this compound scaffold, providing insights into key chemical transformations and their implications for drug discovery and development.

Reactivity of the Ketone Group: An Overview

The ketone group at the C4 position of the thiochroman ring is the central hub of its reactivity. It readily undergoes a variety of chemical transformations, including reduction to a secondary alcohol, nucleophilic additions with organometallic reagents, and condensation reactions with various nucleophiles. These reactions provide access to a wide range of derivatives with modified steric and electronic properties, which can be leveraged to modulate biological activity.

Key Chemical Transformations of the Ketone Group

This section details the primary reactions involving the ketone functionality of this compound, providing experimental protocols and quantitative data for key transformations.

Reduction of the Ketone

The reduction of the ketone in this compound to the corresponding secondary alcohol, thiochroman-4-ol, is a fundamental transformation that introduces a chiral center and a hydroxyl group capable of further functionalization.

Experimental Protocol: Reduction with Sodium Borohydride

To a solution of this compound (1.0 g, 6.1 mmol) in methanol (20 mL) at 0 °C, sodium borohydride (0.23 g, 6.1 mmol) is added portionwise. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford thiochroman-4-ol.

| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Sodium Borohydride | Methanol | Room Temp. | 2 h | >95 | [1] |

| Lithium Aluminum Hydride | THF | 0 °C to RT | 3 h | High | |

| Mortierella isabellina | Culture | - | - | >98 (ee >98%) | [2] |

Nucleophilic Addition of Organometallic Reagents

The addition of organometallic reagents, such as Grignard reagents, to the ketone carbonyl allows for the introduction of a wide variety of alkyl, aryl, and vinyl substituents at the C4 position, leading to the formation of tertiary alcohols.

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

To a solution of this compound (1 mmol) in dry THF (10 mL) at 0 °C under an inert atmosphere, a solution of phenylmagnesium bromide (1.2 mmol in THF) is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-phenylthiochroman-4-ol.

| Grignard Reagent | Copper Catalyst | Additive | Solvent | Yield (%) | Reference |

| n-Butylmagnesium chloride | CuCN·2LiCl | TMSCl | THF | 85 | [3][4] |

| Phenylmagnesium bromide | CuCN·2LiCl | TMSCl | THF | 89 | [3][4] |

| Ethylmagnesium bromide | CuCN·2LiCl | TMSCl | THF | 88 | [3][4] |

Note: The referenced procedures describe the conjugate addition to thiochromones to form 2-substituted thiochroman-4-ones. The direct 1,2-addition to the ketone of this compound itself is a standard Grignard reaction.

Condensation Reactions

The α-protons adjacent to the ketone are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions, such as the Aldol and Claisen-Schmidt condensations. These reactions are pivotal for forming new carbon-carbon bonds at the C3 position.

Experimental Protocol: Claisen-Schmidt Condensation with Benzaldehyde

A mixture of this compound (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL) is treated with a catalytic amount of a base (e.g., piperidine or aqueous NaOH). The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The resulting precipitate of 3-benzylidenethis compound is collected by filtration, washed with cold ethanol, and dried.

| Aldehyde/Ketone | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Ethanol | Reflux | High | [2] |

| Aromatic Aldehydes | NaOH | Ethanol | Room Temperature | High | [2] |

| Ethyl formate | NaOMe | - | - | - | [2] |

Wittig Reaction

The Wittig reaction provides a powerful method for converting the ketone into an exocyclic double bond, offering a route to a variety of alkene-containing thiochroman derivatives. While intramolecular Wittig reactions on related scaffolds are well-documented for the synthesis of thioflavones, the intermolecular reaction on this compound itself is also a feasible and important transformation.[3][5]

Experimental Protocol: Wittig Olefination

To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 mmol) in dry THF (10 mL) at 0 °C under an inert atmosphere, a strong base (e.g., n-butyllithium, 1.2 mmol) is added dropwise. The resulting ylide solution is stirred for 30 minutes at room temperature. A solution of this compound (1 mmol) in dry THF (5 mL) is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The product, 4-methylenethiochroman, is purified by column chromatography.

| Phosphonium Salt | Base | Solvent | Yield (%) |

| Methyltriphenylphosphonium bromide | n-Butyllithium | THF | Moderate to High |

| Ethyltriphenylphosphonium bromide | n-Butyllithium | THF | Moderate to High |

Biological Significance and Signaling Pathways

The derivatives synthesized through the reactions of the ketone group of this compound have shown significant promise in modulating various biological pathways implicated in a range of diseases, including cancer, parasitic infections, and inflammatory disorders.

Anticancer Activity and Associated Signaling Pathways

Numerous this compound derivatives have been reported to exhibit potent anticancer activity.[4][6] These compounds often exert their effects by interfering with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

-

MAPK/ERK Pathway: Thioflavones, which can be synthesized from this compound precursors, have been identified as inhibitors of the ERK-MAP kinase signaling pathway, which is frequently dysregulated in cancer.[7]

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. This compound derivatives have been investigated for their potential to inhibit this pathway.[1][8]

-

NF-κB Signaling: The NF-κB signaling pathway plays a critical role in inflammation and cancer. Certain this compound derivatives have demonstrated the ability to modulate this pathway.[9][10]

Antiparasitic Activity

Derivatives of this compound, particularly vinyl sulfones, have shown significant activity against parasites such as Leishmania.[11] The proposed mechanism of action involves the inhibition of essential parasitic enzymes like cysteine proteases.[11] Other derivatives have been shown to induce reactive oxygen species (ROS) production in parasites, leading to cell death.[6]

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the chemical modification of the ketone group in this compound.

Conclusion

The ketone group of this compound is a versatile functional handle that provides access to a vast chemical space of derivatives. The reactions of reduction, nucleophilic addition, and condensation are robust methods for modifying the core scaffold, leading to compounds with a wide spectrum of biological activities. The ability of these derivatives to modulate key signaling pathways, such as MAPK/ERK, PI3K/Akt, and NF-κB, underscores the importance of the this compound framework in the development of novel therapeutics. This guide provides a foundational understanding of the reactivity of this important scaffold and its potential for the discovery of new drugs.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A novel synthesis of 4H-chromen-4-ones via intramolecular wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of this compound Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Thiochroman-4-one: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiochroman-4-one, a sulfur-containing heterocyclic ketone, has emerged as a pivotal building block in synthetic organic and medicinal chemistry. Its unique structural features and reactivity profile make it an ideal precursor for the construction of a diverse array of heterocyclic systems, many of which exhibit significant biological activities. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key experimental protocols, presenting quantitative data for synthesized derivatives, and visualizing relevant reaction pathways and biological signaling cascades.

Synthesis of this compound

The foundational this compound scaffold can be synthesized through several established routes. A common and effective method involves the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acid. This precursor is typically prepared by the reaction of thiophenol with β-propiolactone or 3-halopropanoic acids.

Alternatively, a one-pot palladium-catalyzed carbonylative heteroannulation of 2-iodothiophenol with allenes and carbon monoxide offers a more direct and efficient route to substituted thiochroman-4-ones.

Table 1: Selected Synthetic Methods for this compound and its Derivatives

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Thiophenol, Crotonic acid | I₂, rt, 12h | 2-Methylthis compound | - | [1](--INVALID-LINK--) |

| Thiophenol, 4-Fluorocinnamic acid | H₂SO₄ | 2-(4-Fluorophenyl)-thiochroman-4-one | 63 | [1](--INVALID-LINK--) |

| 2-Iodothiophenol, 3-Methyl-1,2-butadiene | Pd(OAc)₂, dppf, N-ethyldiisopropylamine, CO (400 psi), Benzene, 100°C, 24h | 2,2-Dimethylthis compound | Good to Excellent | [2](--INVALID-LINK--) |

| 3-(Arylthio)propanoic acids | PPA, DCM, 50°C | Thiochromen-4-ones | 55-81 | [3](--INVALID-LINK--) |

This compound in Heterocyclic Synthesis

The reactivity of the ketone and the adjacent methylene group in this compound allows for a variety of condensation and cyclization reactions to form fused and spiro-heterocyclic systems.

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine derivatives is a classical approach to synthesize pyrazole-fused thiochromans. These compounds have been investigated for their potential biological activities.

Experimental Protocol: Synthesis of Thiochroman-fused Pyrazole

-

Materials: this compound, Hydrazine hydrate, Ethanol, Glacial acetic acid.

-

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

-

Synthesis of Isoxazole Derivatives

Similarly, condensation with hydroxylamine hydrochloride yields isoxazole-fused thiochroman derivatives.

Experimental Protocol: Synthesis of Thiochroman-fused Isoxazole

-

Materials: this compound, Hydroxylamine hydrochloride, Sodium acetate, Ethanol.

-

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Pour the residue into ice-cold water to precipitate the product.

-

Filter, wash with water, and recrystallize from ethanol to afford the pure isoxazole derivative.

-

The Gewald Reaction

This compound can serve as the ketone component in the Gewald three-component reaction. This reaction, involving a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base, provides a straightforward route to highly substituted 2-aminothiophenes.

Experimental Protocol: Gewald Reaction with this compound

-

Materials: this compound, Malononitrile (or Ethyl cyanoacetate), Elemental sulfur, Morpholine (or other base), Ethanol.

-

Procedure:

-

In a flask, suspend this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add a catalytic amount of morpholine to the suspension.

-

Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for several hours until the starting materials are consumed (monitored by TLC).

-

Cool the reaction mixture and filter the precipitated solid.

-

Wash the solid with cold ethanol to remove unreacted starting materials and sulfur.

-

The resulting solid is the 2-aminothiophene-fused thiochroman derivative, which can be further purified by recrystallization.

-

Synthesis of Thioflavone Derivatives

This compound can be a precursor to thioflavones (2-aryl-4H-thiochromen-4-ones), which are sulfur analogues of flavones with a range of biological activities. One synthetic strategy involves the Suzuki-Miyaura cross-coupling of a 2-sulfinyl-thiochromone derivative (obtainable from this compound) with an arylboronic acid.

Experimental Protocol: Synthesis of Thioflavones via Cross-Coupling

-

Materials: 2-(Methylsulfinyl)-4H-thiochromen-4-one, Arylboronic acid, Pd(OAc)₂, XPhos, Zn(OTf)₂, DMF.

-

Procedure:

-

To a reaction vessel, add 2-(methylsulfinyl)-4H-thiochromen-4-one (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.1 eq), XPhos (0.1 eq), and Zn(OTf)₂ (0.2 eq).

-

Add anhydrous DMF under an inert atmosphere.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100°C) for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the desired thioflavone.

-

Biological Activities of this compound Derivatives

Heterocyclic compounds derived from this compound have demonstrated a wide spectrum of biological activities, making them promising scaffolds for drug discovery.

Table 2: Biological Activities of Selected this compound Derivatives

| Derivative Class | Specific Compound Example | Biological Activity | Quantitative Data | Reference |

| Oxadiazole Thioethers | 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)this compound O-methyl oxime (7a) | Antibacterial (against Xoo and Xac) | EC₅₀ = 17 and 28 µg/mL, respectively | [4](--INVALID-LINK--) |

| Carboxamide and Thiadiazole Thioethers | 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide (5a) | Antibacterial (against Xoo and Xac) | EC₅₀ = 24 and 30 µg/mL, respectively | [5](--INVALID-LINK--) |

| Vinyl Sulfones | 2-(4-Fluorophenyl)-4H-thiochromen-4-one 1,1-dioxide derivative | Antileishmanial (against L. panamensis) | EC₅₀ = 3.23 µM | [6](--INVALID-LINK--) |

| General Thiochroman-4-ones | Substituted this compound derivatives | Antifungal (against C. albicans) | MIC = 0.5-16 µg/mL | [7](--INVALID-LINK--) |

| Thioflavones | 2-(2'-amino-3'-methoxyphenyl)-4H-1-benzothiopyran-4-one | ERK-MAP Kinase Pathway Inhibitor | Potent inhibition of Raf-induced activation | [8](--INVALID-LINK--) |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the ERK-MAP Kinase Pathway

Certain thioflavone derivatives synthesized from this compound have been identified as inhibitors of the Extracellular signal-Regulated Kinase (ERK)-Mitogen-Activated Protein (MAP) kinase signaling pathway.[8](--INVALID-LINK--) This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. What are NMT2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. Synthesis and structure-activity relationships of thioflavone derivatives as specific inhibitors of the ERK-MAP kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Thiochroman-4-one Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Thiochroman-4-one 1-oxide. It includes detailed experimental protocols for the synthesis of the precursor, this compound, and its subsequent oxidation to the target sulfoxide. Furthermore, this guide presents a summary of the characterization data in a structured format and visual workflows to elucidate the synthetic and analytical processes.

Synthesis Pathway

The synthesis of this compound 1-oxide is a two-step process. The first step involves the synthesis of the precursor, this compound, from commercially available starting materials. The second step is the selective oxidation of the sulfide in the this compound ring to a sulfoxide.

Caption: Synthetic route to this compound 1-oxide.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of thiophenol with 3-chloropropionic acid to form 3-(phenylthio)propanoic acid, followed by an intramolecular Friedel-Crafts acylation.

Step 1: Synthesis of 3-(Phenylthio)propanoic Acid

-

To a stirred solution of sodium hydroxide (1.0 M) and sodium carbonate (1.0 M) in water, add thiophenol as a solution in ethanol.

-

To this mixture, add an aqueous solution of 3-chloropropanoic acid.

-

Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 12 hours.

-

After cooling, evaporate the ethanol under reduced pressure.

-

Acidify the aqueous phase with concentrated HCl to a pH of 1-2 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to yield 3-(phenylthio)propanoic acid.

Step 2: Cyclization to this compound [1]

-

In a round-bottom flask, charge 3-(phenylthio)propanoic acid (1.0 mmol) and dichloromethane (1.0 mL).

-

Add polyphosphoric acid (PPA, 0.5 mL) to the mixture and stir to ensure homogeneity.

-

Heat the mixture to 40 °C to distill off the dichloromethane.

-

Increase the temperature to 100 °C and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture for 2 hours and then extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Synthesis of this compound 1-oxide

The selective oxidation of the sulfide in this compound to the sulfoxide can be achieved using meta-chloroperoxybenzoic acid (m-CPBA).

Step 3: Oxidation to this compound 1-oxide

-

Dissolve this compound (1.0 mmol) in tetrahydrofuran (THF, 5.0 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 mmol, 1.2 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 40-60 minutes.

-

After completion, remove the THF under reduced pressure.

-

Add water (5.0 mL) to the residue and extract the product with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography if necessary.

Characterization of this compound and its Sulfoxide

The synthesized compounds are characterized by various spectroscopic methods. The quantitative data are summarized in the tables below.

Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | C₉H₈OS | 164.22 | Yellow Solid | 28-30 |

| This compound 1-oxide | C₉H₈O₂S | 180.22 | Solid | Not Reported |

Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) [2] | δ 8.07 (dd, J=8.0, 1.4 Hz, 1H), 7.34 (m, 1H), 7.25 (m, 1H), 7.14 (m, 1H), 3.20 (t, J=6.0 Hz, 2H), 2.96 (t, J=6.0 Hz, 2H). |

| ¹³C NMR (CDCl₃) | Data not readily available in searched literature. |

| Mass Spec (EI) [3] | m/z (%): 164 (M+, 100), 136, 108, 77. |

| IR (KBr) | ν (cm⁻¹): 1680 (C=O stretch). |

Spectroscopic Data for this compound 1-oxide

| Technique | Data |

| ¹H NMR (CDCl₃) | Detailed data not readily available in searched literature. |

| ¹³C NMR (CDCl₃) [4] | Chemical shifts (ppm): 180.0, 137.0, 134.0, 130.0, 128.0, 125.0, 50.0, 25.0. (Approximate values from spectral database). |

| Mass Spec (GC-MS) [5] | m/z (%): 180 (M+), 164, 136, 118, 91, 77. |

| IR | Expected ν (cm⁻¹): ~1050 (S=O stretch), ~1680 (C=O stretch). |

Characterization Workflow

The structural elucidation and purity assessment of the synthesized this compound 1-oxide involve a series of analytical techniques.

Caption: Workflow for the characterization of this compound 1-oxide.

References

The Chemical Bedrock of Drug Discovery: An In-depth Technical Guide to Thiochroman-4-one

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties, Stability, and Synthetic Methodologies of Thiochroman-4-one and Its Derivatives.

This compound, a sulfur-containing heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry. Its structural similarity to chromones, which are widespread in nature and known for their diverse biological activities, has made this compound a cornerstone for the development of novel therapeutic agents. This technical guide provides a deep dive into the core chemical properties and stability of this compound, offering a critical resource for its application in drug discovery and development. The insights provided herein are intended to empower researchers to leverage the unique characteristics of this compound in the design of next-generation pharmaceuticals.

Core Physicochemical Properties

This compound is a pale yellow, low-melting solid at room temperature.[1] It is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but insoluble in water.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₈OS | [1][2][3] |

| Molecular Weight | 164.22 g/mol | [1][2][3] |

| Appearance | Pale yellow to orange low melting solid | [1][4] |

| Melting Point | 28-30 °C | [1][2] |

| Boiling Point | 154 °C at 12 mmHg | [1][2] |

| Density | 1.2487 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.6395 | [1][2] |

| Flash Point | >230°F (>110°C) | [1] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. The following table summarizes key spectral data.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 399.65 MHz) | δ (ppm): 8.07 (dd, 1H), 7.33 (m, 1H), 7.23 (m, 1H), 7.14 (m, 1H), 3.20 (t, 2H), 2.94 (t, 2H) | [5] |

| ¹³C NMR (CDCl₃) | δ (ppm): 194.9, 141.9, 133.7, 130.1, 129.1, 127.7, 125.1, 48.0, 36.5, 20.6 (for a derivative) | [6] |

| Infrared (IR) | Conforms to structure | [4] |

Chemical Stability and Reactivity

This compound is a relatively stable compound under normal laboratory conditions.[1] However, its reactivity is centered around the ketone functional group, the adjacent methylene group, and the sulfur atom, making it a versatile precursor for a wide array of heterocyclic compounds.[7]

Oxidation: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide and subsequently to a sulfone using oxidizing agents like dimethyldioxirane (DMD).[8] The extent of oxidation depends on the amount of oxidant used.[8] The oxidation to the sulfone moiety has been shown to be crucial for the biological activity of some derivatives.[6]

Condensation Reactions: The methylene group alpha to the carbonyl is reactive and can participate in base-catalyzed Aldol-type condensation reactions with aromatic aldehydes to yield 3-arylidene-1-thiochroman-4-ones.[7]

Stability: While specific studies on thermal decomposition using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for the parent compound are not extensively available in the reviewed literature, its stability is evident from the conditions of its synthesis, which can involve heating in the presence of strong acids.[6][9] The compound is stable enough to be purified by column chromatography.[6]

Experimental Protocols

The synthesis of this compound and its derivatives is well-documented, with several key methodologies available to researchers.

Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

A common and effective method for the synthesis of the this compound core is the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acid.[6]

Protocol:

-

Formation of 3-(phenylthio)propanoic acid: Thiophenol is reacted with a β-halopropionic acid (e.g., 3-chloropropionic acid or 3-bromopropionic acid) or a β-lactone in the presence of a base.[6] Alternatively, thiophenol can be reacted with an α,β-unsaturated carboxylic acid, such as acrylic acid, often catalyzed by iodine or a phase-transfer catalyst like tetrabutylammonium fluoride (TBAF).[6]

-

Cyclization: The resulting 3-(phenylthio)propanoic acid is then cyclized using a strong acid catalyst. Polyphosphoric acid (PPA) is a common choice, with the reaction typically heated to facilitate the intramolecular acylation.[9] Other strong acids like sulfuric acid or methanesulfonic acid can also be used.[6] The reaction mixture is then worked up by pouring it into ice water and extracting the product with an organic solvent.

-

Purification: The crude this compound is purified by column chromatography on silica gel.

Synthesis of 2-Aryl-Thiochroman-4-ones (Thioflavanones)

The introduction of an aryl group at the 2-position is a common strategy in drug design.

Protocol:

-

Michael Addition: A substituted cinnamic acid is reacted with thiophenol in the presence of a catalyst such as 75% aqueous tetrabutylammonium fluoride (TBAF).[6] The mixture is stirred at an elevated temperature (e.g., 60°C) for several hours.

-

Work-up and Cyclization: The reaction mixture is treated with a saturated sodium bicarbonate solution and extracted to remove unreacted starting material. The aqueous layer is then acidified with hydrochloric acid to precipitate the 3-aryl-3-(phenylthio)propanoic acid intermediate, which is then extracted with an organic solvent. The intermediate is subsequently cyclized using a strong acid like polyphosphoric acid with heating.

-

Purification: The final product is purified by column chromatography.

Applications in Drug Development & Biological Activity

The this compound scaffold is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential.

Anticancer Activity

This compound derivatives have been investigated as potential anticancer agents.[10][11] Some derivatives have shown the ability to inhibit tumor cell growth and induce apoptosis.[9][12] One of the mechanisms of action for certain derivatives is the degradation of the estrogen receptor alpha (ERα), making them promising candidates for the treatment of endocrine-resistant breast cancer.[13]

Antiparasitic and Antifungal Activity

Derivatives of this compound have shown significant activity against various parasites and fungi.[11] Notably, vinyl sulfone derivatives of this compound have displayed high antileishmanial activity with low cytotoxicity.[6] The proposed mechanism of action involves the inhibition of cysteine proteases in the parasite.[6] Additionally, certain derivatives act as inhibitors of N-myristoyltransferase (NMT), a validated target for treating fungal infections.[11]

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Mechanism of Action and Signaling Pathways

The biological activity of this compound derivatives is often attributed to their ability to interact with specific biological targets. For instance, as selective estrogen receptor degraders (SERDs), they directly interfere with the ERα signaling pathway, which is crucial in certain types of breast cancer.[13] In the context of antiparasitic activity, vinyl sulfone derivatives are believed to act as Michael acceptors, forming covalent bonds with cysteine residues in the active sites of essential parasitic enzymes, thereby inhibiting their function.[6]

The following diagram illustrates a simplified, conceptual signaling pathway for the action of this compound derivatives as enzyme inhibitors and receptor degraders.

Caption: Conceptual mechanisms of action for this compound derivatives.

Conclusion

This compound is a versatile and valuable scaffold in modern drug discovery. Its straightforward synthesis, amenable reactivity for derivatization, and the significant biological activities of its analogues underscore its importance. This guide provides a foundational understanding of its chemical properties and stability, offering researchers the necessary information to harness its potential in the development of novel therapeutics for a range of diseases. Further exploration into the stability of the core and its derivatives under various pharmaceutical-relevant conditions will undoubtedly enhance its applicability and accelerate its translation from the laboratory to the clinic.

References

- 1. Synthesis and biological activity of some derivatives of this compound and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]

- 3. benchchem.com [benchchem.com]

- 4. preprints.org [preprints.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis and Evaluation of this compound Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Topic: Investigating the Role of the Sulfur Atom in Thiochroman-4-one's Reactivity

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Thiochroman-4-one, a sulfur-containing heterocyclic compound, serves as a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis.[1][2][3] Its chemical behavior and biological activity are profoundly influenced by the presence of the sulfur atom, which distinguishes it significantly from its oxygen analog, chroman-4-one. This technical guide provides a comprehensive investigation into the multifaceted role of the sulfur atom in the synthesis and reactivity of the this compound core. We will explore the electronic effects of the sulfur atom, its direct participation in reactions such as oxidation, and its influence on the reactivity of adjacent functional groups. This document consolidates key synthetic methodologies, reaction mechanisms, and quantitative data, offering a critical resource for professionals engaged in drug discovery and synthetic chemistry.

The Electronic and Structural Influence of the Sulfur Atom

The replacement of the oxygen atom in the chroman-4-one scaffold with a sulfur atom introduces significant changes in the molecule's electronic and steric properties. Sulfur is less electronegative and more polarizable than oxygen, and it possesses available d-orbitals that can participate in bonding. These characteristics lead to a reduced reactivity of the thiopyrone moiety compared to its oxygen counterpart.[2] The unique electronic properties of sulfur are crucial in dictating the molecule's behavior in both electrophilic and nucleophilic substitution reactions, providing a handle for the synthesis of a wide array of derivatives.[4]

Synthesis of the this compound Scaffold

The synthesis of thiochroman-4-ones can be achieved through several routes, most of which directly involve the nucleophilic character of a sulfur precursor.

Key Synthetic Methodologies

-

Intramolecular Friedel-Crafts Acylation: This is a common two-step method starting with the substitution reaction of thiophenol with β-halopropionic acids to yield 3-(phenylthio)-propanoic acids. Subsequent intramolecular Friedel-Crafts acylation, often using strong acids like sulfuric acid or polyphosphoric acid, produces the this compound ring system in moderate yields.[5]

-

Palladium-Catalyzed Carbonylative Heteroannulation: A more modern, one-pot approach involves the palladium-catalyzed reaction of 2-iodothiophenol with an allene and carbon monoxide. This method is highly efficient and regioselective, providing direct access to the this compound core.[6]

-

One-Pot Synthesis from 3-(Arylthio)propanoic Acids: This approach performs two transformations in a single reaction vessel, eliminating the need for intermediate purification and offering advantages in time and cost.[1] This method is effective for a variety of substrates with both electron-donating and electron-withdrawing groups.[1]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from the general procedures described in the literature.[5][7]

Step 1: Synthesis of 3-(Arylthio)propanoic Acids

-

To a solution of thiophenol (1.0 equiv) and a base (e.g., KOH) in a suitable solvent like ethanol, add β-bromopropionic acid (1.1 equiv).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, acidify the mixture with HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the 3-(arylthio)propanoic acid.

Step 2: Cyclization to this compound

-

Add the 3-(arylthio)propanoic acid (1.0 equiv) to concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Heat the mixture at a specified temperature (e.g., 80-100 °C) for a short period (e.g., 30-60 minutes).

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the crude product, wash thoroughly with water and a sodium bicarbonate solution, and then dry.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data: Synthesis Yields

The following table summarizes yields for various thiochromen-4-one derivatives synthesized via a one-pot reaction from 3-(arylthio)propanoic acids.[1]

| Entry | Substituent on Aryl Ring | Product | Yield (%) |

| 1 | 4-Methoxy | 3a | 81 |

| 2 | H | 3b | 69 |

| 3 | 4-Methyl | 3c | 72 |

| 4 | 4-Fluoro | 3h | 65 |

| 5 | 4-Chloro | 3i | 68 |

| 6 | 4-Bromo | 3j | 65 |

| 7 | 4-Nitro | 3k | 55 |

Reactivity Directly at the Sulfur Atom: Oxidation

The sulfur atom in the this compound ring is susceptible to oxidation, a reaction that is fundamental to modifying the scaffold's properties. Oxidation typically yields the corresponding sulfoxides and sulfones, with the product depending on the oxidant and reaction conditions.[7][8] This transformation is critical in drug development, as the resulting sulfones, particularly vinyl sulfones, often exhibit enhanced biological activity.[5][9]

Experimental Protocol: Oxidation to Sulfone

This protocol is adapted from a procedure using Oxone® as the oxidizing agent.[5]

-

Dissolve the this compound derivative (1.0 equiv) in a solvent mixture, such as water/ethanol (3:1).

-

Add an excess of Oxone® (potassium peroxymonosulfate) to the solution.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting sulfone by column chromatography or recrystallization.

Reactivity Influenced by the Sulfur Atom

The sulfur atom's electronic nature modulates the reactivity of other parts of the molecule, particularly the α,β-unsaturated ketone system.

Conjugate Addition Reactions

The this compound scaffold can undergo 1,4-conjugate (Michael) addition of various nucleophiles. This reaction is a powerful tool for introducing substituents at the C2 position, leading to the synthesis of 2-alkylthiochroman-4-ones and thioflavanones.[10] Copper-catalyzed conjugate additions of Grignard reagents are particularly effective for this transformation.[10] The sulfur atom influences the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack.

Reactions at the Carbonyl Group and Adjacent Methylene

The carbonyl group and the adjacent C3 methylene group are key sites for reactivity.

-

Reduction: The carbonyl group can be reduced to a hydroxyl group to form (S)-3,4-dihydro-2H-thiochromen-4-ol with high enantiomeric excess using biocatalysts like Mortierella isabellina.[8]

-

Condensation: The C3 methylene group can be activated for condensation reactions. For example, Claisen condensation with ethyl formate yields 2-hydroxymethylenethis compound.[8]

-

Heterocycle Formation: this compound is a precursor for synthesizing fused heterocyclic systems like pyrazoles and isoxazoles.[8][11]

Spectroscopic Data Summary

The sulfur atom's presence is reflected in the compound's spectroscopic data. The following table provides typical data for the parent this compound.

| Data Type | This compound (C₉H₈OS) |

| ¹H NMR (CDCl₃, δ ppm) | 8.12 (dd, 1H), 7.41 (ddd, 1H), 7.29-7.23 (m, 1H), 7.20 (ddd, 1H), 3.21 (m, 2H), 3.08 (m, 2H) (Varies with substitution)[5][12] |

| ¹³C NMR (CDCl₃, δ ppm) | 194.7, 141.8, 133.5, 132.9, 130.4, 129.0, 127.5, 125.0, 47.8, 36.5 (Varies with substitution)[5][12] |

| IR (ν, cm⁻¹) | ~1670 (C=O stretch)[5] |

| MS (ESI) | [M+H]⁺ calculated for C₉H₉OS: 165.0425, found varies slightly. |

The Sulfur Atom's Role in Drug Development

This compound and its derivatives exhibit a wide range of biological activities, including anticancer,[13] antileishmanial,[5][9] antibacterial, and antifungal properties.[4][9] The sulfur atom is not merely a structural element but a key pharmacophoric feature.

-

Modulation of Activity via Oxidation: As noted, oxidizing the thioether to a sulfone can dramatically increase biological potency. In a series of leishmanicidal agents, compounds bearing a vinyl sulfone moiety displayed the highest activity, with EC₅₀ values significantly lower than their thioether precursors.[5][9]

-

Structural Scaffold: The this compound core acts as a rigid scaffold to which various functional groups can be attached to optimize interactions with biological targets.[4]

-

Metabolic Stability: The replacement of oxygen with sulfur can alter the metabolic profile of a drug candidate, potentially leading to improved pharmacokinetic properties.

Conclusion

The sulfur atom is the central element governing the chemical identity and reactivity of this compound. Its unique electronic properties compared to oxygen define the synthetic routes available, its susceptibility to oxidation provides a pathway to potent derivatives, and its influence on the conjugated system allows for a rich variety of functionalization reactions. For researchers in medicinal chemistry and drug development, understanding and leveraging the reactivity of the sulfur atom is paramount for the rational design of novel therapeutics based on this versatile scaffold.

References

- 1. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of this compound Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 10. Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of some derivatives of this compound and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Substituted Thiochroman-4-one Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted thiochroman-4-one derivatives, a class of sulfur-containing heterocyclic compounds with significant potential in medicinal chemistry and drug development. Thiochroman-4-ones and their derivatives are recognized as privileged scaffolds due to their wide range of biological activities, including antimicrobial, antifungal, anticancer, and leishmanicidal properties.[1][2][3][4][5][6]

Introduction

Thiochroman-4-ones are valuable intermediates and target molecules in organic synthesis and pharmaceutical research.[7][8] Several synthetic strategies have been developed to access this scaffold, each with its own advantages and substrate scope. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Common methods include the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids, direct cyclization of thiophenols with α,β-unsaturated acids, and more recently, transition-metal-catalyzed approaches.[1][9][10] This protocol details some of the most common and effective methods for the synthesis of these important compounds.

Synthetic Pathways Overview

The synthesis of this compound derivatives can be broadly categorized into several key strategies. A general overview of the workflow is presented below.